molecular formula C19H18N2O B11503508 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

货号: B11503508
分子量: 290.4 g/mol
InChI 键: BYKSFFSOWJMRHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is of significant interest due to its potential pharmacological properties and its structural uniqueness, which combines the benzodiazepine core with a pyrrolo ring system.

准备方法

合成路线和反应条件

4-(4-甲氧基苯基)-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓的合成通常涉及适当前体的环缩合。 一种常见的方法涉及 4-甲氧基苯肼与合适的酮或醛反应,形成相应的腙,然后在酸性或碱性条件下进行环化,得到所需的苯并二氮杂卓衍生物 .

工业生产方法

该化合物的工业生产可以通过连续流动合成来实现,这在效率和可扩展性方面具有优势。 该方法涉及使用微反应器在受控条件下促进环缩合反应,从而能够以高纯度生产大量的化合物 .

化学反应分析

反应类型

4-(4-甲氧基苯基)-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓可以进行各种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的 N-氧化物衍生物。

    还原: 还原反应可以使用氢化或金属氢化物进行,得到化合物的还原形式。

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括 N-氧化物衍生物、还原的苯并二氮杂卓和取代的芳香族化合物 .

科学研究应用

    化学: 用作合成更复杂杂环化合物的结构单元。

    生物学: 研究其作为各种生物受体配体的潜力。

    医药: 探究其抗焦虑、镇静和抗惊厥的特性。

    工业: 用于开发新型药物和农用化学品.

作用机制

4-(4-甲氧基苯基)-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓的作用机制涉及其与中枢神经系统中的γ-氨基丁酸 (GABA) 受体相互作用。 通过与 GABA 受体上的苯并二氮杂卓位点结合,它增强了 GABA 的抑制效应,从而导致镇静和抗焦虑作用 .

相似化合物的比较

类似化合物

    地西泮: 一种具有类似抗焦虑和镇静作用的知名苯并二氮杂卓。

    阿普唑仑: 另一种用于抗焦虑作用的苯并二氮杂卓。

    氯氮卓: 以其抗惊厥特性而闻名.

独特性

4-(4-甲氧基苯基)-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓的独特性在于其吡咯环体系,这在传统的苯并二氮杂卓中不存在。 这种结构差异可能与其独特的药理学特征和选择性受体结合的潜力有关 .

生物活性

4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine (commonly referred to as this compound) is a synthetic derivative of the pyrrolo[1,2-a][1,4]benzodiazepine class. This compound has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). Its structure suggests interactions with GABA_A receptors, which are critical for mediating inhibitory neurotransmission in the brain.

  • Molecular Formula : C19H19ClN2O
  • Molecular Weight : 326.8 g/mol
  • CAS Number : 60794-64-1

The primary mechanism of action for this compound involves:

  • Target Interaction : Binding to the benzodiazepine site of GABA_A receptors.
  • Biochemical Pathways : Primarily affects the GABAergic pathway, enhancing inhibitory signaling in the brain.
  • Pharmacokinetics : The compound is metabolized in the liver and excreted via the kidneys, influencing its efficacy and potential side effects based on individual metabolic factors such as age and liver function .

Biological Activities

Research indicates that this compound exhibits a wide range of biological effects:

1. CNS Activity

Studies have shown that derivatives of pyrrolo[1,2-a][1,4]benzodiazepines possess significant CNS activities. These include:

  • Anxiolytic Effects : Demonstrated through various behavioral models such as the elevated plus maze (EPM) and picrotoxin-induced convulsion tests .
  • Sedative Properties : Comparable to traditional benzodiazepines like diazepam in terms of sedative potency .
  • Anticonvulsant Activity : Effective in prolonging the duration of clonic-tonic convulsions induced by specific convulsants .

2. Antinociceptive and Anti-inflammatory Effects

Pyrrolo[1,2-a][1,4]benzodiazepines have also been reported to exhibit:

  • Antinociceptive Activity : Effective in reducing pain responses in various models.
  • Anti-inflammatory Effects : Potentially useful in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

  • The introduction of substituents on the pyrrole ring can enhance activity.
  • Specific substitutions (e.g., methyl or ethyl groups) have been correlated with increased potency against CNS targets .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and related derivatives:

StudyFindings
Evaluated anxiolytic and anticonvulsant activities using drug-induced models; showed significant efficacy compared to diazepam.
Discussed a range of biological effects including sedative and myorelaxant properties; noted structure activity relationships that enhance efficacy.
Reported on a series of related compounds with varying degrees of CNS activity; identified key structural features that influence pharmacological profiles.

属性

分子式

C19H18N2O

分子量

290.4 g/mol

IUPAC 名称

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H18N2O/c1-22-16-10-8-14(9-11-16)19-18-7-4-12-21(18)17-6-3-2-5-15(17)13-20-19/h2-12,19-20H,13H2,1H3

InChI 键

BYKSFFSOWJMRHF-UHFFFAOYSA-N

规范 SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。